Product packaging for 4-methyl(113C)pentanoic acid(Cat. No.:CAS No. 286013-24-9)

4-methyl(113C)pentanoic acid

Cat. No.: B3333998
CAS No.: 286013-24-9
M. Wt: 117.15 g/mol
InChI Key: FGKJLKRYENPLQH-PTQBSOBMSA-N
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Description

Significance of Stable Isotope Tracers in Elucidating Complex Systems

Stable isotope tracers, which are non-radioactive, have become indispensable in metabolic research, offering a safe and effective means to quantify metabolic reactions in vivo. nih.gov Their use has enabled a wide array of studies that would not be feasible with radioactive isotopes, particularly in human subjects. medchemexpress.com By introducing a stable isotope-labeled compound into a system, researchers can follow its path through various biochemical reactions, providing unparalleled insights into the metabolic wiring of cells. semanticscholar.org This approach is crucial for understanding the impact of genetic alterations, diseases, and therapeutic interventions on metabolism. sigmaaldrich.com

Overview of Carbon-13 as a Research Probe

Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. Its use as a research probe is widespread due to carbon's central role in the backbone of organic and biological molecules. foodb.ca The introduction of a ¹³C atom at a specific position within a molecule allows scientists to track the fate of that carbon atom through metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. foodb.caimist.ma This enables the detailed study of reaction mechanisms, metabolic flux analysis, and the structural characterization of biomolecules. isotope.com

Definition and Relevance of Isotopologues and Isotopomers in Mechanistic Studies

The strategic placement of isotopic labels gives rise to isotopologues and isotopomers, which are crucial for detailed mechanistic studies. nih.govtargetmol.com

Isotopologues are molecules that differ only in their isotopic composition. For example, CH₄ and ¹³CH₄ are isotopologues.

Isotopomers are isomers that have the same number of each isotopic atom but differ in their positions. For instance, CH₃¹³CH₂OH and ¹³CH₃CH₂OH are isotopomers.

The analysis of the distribution of these isotopic species in the products of a reaction provides a deep understanding of bond-forming and bond-breaking steps, reaction intermediates, and the relative rates of different pathways. creative-proteomics.comfrontiersin.org This level of detail is essential for elucidating complex reaction mechanisms in both chemistry and biology. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B3333998 4-methyl(113C)pentanoic acid CAS No. 286013-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl(113C)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/i6+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKJLKRYENPLQH-PTQBSOBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560182
Record name 4-Methyl(1-~13~C)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286013-24-9
Record name 4-Methyl(1-~13~C)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286013-24-9
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Synthetic Methodologies for 4 Methyl 1 13c Pentanoic Acid

Strategies for Regioselective ¹³C Incorporation at the Carboxyl Position

Achieving regioselective incorporation of ¹³C at the carboxyl group is the cornerstone of synthesizing 4-methyl(1-¹³C)pentanoic acid. Several methods are employed to achieve this specificity.

A versatile method for the synthesis of ¹³C-labeled carboxylic acids is through the reaction of organoboranes with ¹³C-enriched carbon monoxide. rsc.orgrsc.org This approach offers a direct route to incorporating the labeled carbon atom. researchgate.net

The general process involves the hydroboration of an appropriate alkene, in this case, a derivative of isobutylene, to form a trialkylborane. This organoborane intermediate then reacts with ¹³C-labeled carbon monoxide, followed by an oxidative workup to yield the desired carboxylic acid. The reaction conditions can be controlled to favor the formation of primary alcohols, ketones, or carboxylic acids. slideshare.net

A typical reaction sequence is as follows:

Hydroboration: Isobutylene or a related precursor is reacted with a borane (B79455) reagent (e.g., BH₃·THF) to form the corresponding tri-isobutylborane.

Carbonylation: The trialkylborane is then treated with ¹³C-enriched carbon monoxide under pressure.

Oxidation: The resulting intermediate is oxidized, typically using hydrogen peroxide in a basic solution, to yield 4-methyl(1-¹³C)pentanoic acid.

This method is advantageous due to its high efficiency and the ready availability of organoborane chemistry techniques. acs.org

Carboxylation using ¹³C-labeled precursors is a widely used and traditional method for synthesizing labeled carboxylic acids. nih.govsemanticscholar.org This strategy typically involves the use of a Grignard reagent and ¹³C-labeled carbon dioxide. masterorganicchemistry.com

The synthesis proceeds as follows:

Grignard Reagent Formation: Isobutyl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form isobutylmagnesium bromide.

Carboxylation: The Grignard reagent is then reacted with ¹³C-labeled carbon dioxide (¹³CO₂), which is often generated from barium carbonate (Ba¹³CO₃). nih.govsemanticscholar.org

Acidification: The resulting carboxylate salt is acidified with a dilute acid (e.g., HCl) to produce 4-methyl(1-¹³C)pentanoic acid. masterorganicchemistry.com

While this method is robust, it requires careful control of reaction conditions to avoid side reactions, as Grignard reagents are highly reactive. nih.govsemanticscholar.org Recent advancements have focused on developing milder carboxylation conditions to improve functional group tolerance. acs.org

Another approach within this category is the use of labeled potassium cyanide (K¹³CN) followed by hydrolysis. nih.gov An appropriate alkyl halide is reacted with K¹³CN to form the corresponding nitrile, which is then hydrolyzed to the carboxylic acid.

Enzymatic and biocatalytic methods offer high selectivity and can be performed under mild reaction conditions. While specific examples for 4-methyl(1-¹³C)pentanoic acid are less common in literature, the principles can be applied. For instance, engineered enzyme cascades have been used to synthesize other α-keto acids.

A potential enzymatic route could involve:

Enzyme-catalyzed carboxylation: An enzyme, such as a carboxylase, could be used to directly incorporate ¹³CO₂ into a suitable precursor.

Kinetic resolution: An enzyme could be used to selectively react with one enantiomer of a racemic mixture, leading to the enrichment of the desired labeled compound.

These methods are gaining traction as they are environmentally friendly and can produce enantiomerically pure products. tandfonline.com

Precursor Synthesis and Purification for Labeling Fidelity

The purity of the starting materials is critical to ensure the fidelity of the labeling and the chemical purity of the final product. The primary precursor for the Grignard-based synthesis is isobutyl bromide.

Synthesis of Isobutyl Bromide: Isobutyl bromide can be prepared from isobutyl alcohol through several methods:

Reaction with hydrobromic and sulfuric acid: Isobutyl alcohol is treated with concentrated sulfuric acid and hydrobromic acid, followed by distillation. prepchem.com

Reaction with phosphorus tribromide: Isobutyl alcohol reacts with phosphorus tribromide, often at low temperatures, to yield isobutyl bromide. orgsyn.org

Purification of Isobutyl Bromide: The crude isobutyl bromide is typically purified by washing with water, a bicarbonate solution to remove acid, and then water again. It is then dried over a drying agent like anhydrous calcium chloride and purified by distillation. prepchem.comsciencemadness.org

Purification of Labeled Carboxylic Acid: After synthesis, 4-methyl(1-¹³C)pentanoic acid needs to be purified to remove unreacted precursors, byproducts, and any unlabeled acid. Common purification techniques include:

Extraction: The product can be extracted from the reaction mixture using an appropriate solvent.

Chromatography: Column chromatography on silica (B1680970) gel is a common method for purifying carboxylic acids. unimi.it

Distillation: If the compound is sufficiently volatile, fractional distillation can be used for purification.

Characterization of Isotopic Purity and Enrichment

Determining the isotopic purity and the degree of enrichment is a crucial step to validate the synthesis. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining isotopic enrichment. google.com By analyzing the mass-to-charge ratio of the molecular ion, the presence and abundance of the ¹³C isotope can be confirmed. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are often used. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is a powerful method to confirm the position of the ¹³C label within the molecule. rsc.org The chemical shift of the labeled carbon will be distinct, and the signal will be significantly enhanced compared to the natural abundance signal. libretexts.org Proton NMR (¹H-NMR) can also be used, as the ¹³C isotope will cause splitting of the signals of adjacent protons. nih.gov

Analytical Technique Information Obtained
Mass Spectrometry (MS)Isotopic enrichment, molecular weight confirmation
¹³C-NMR SpectroscopyPosition of the ¹³C label, structural confirmation
¹H-NMR SpectroscopyStructural confirmation, presence of ¹³C through coupling

Scale-Up Considerations for Research Applications

Scaling up the synthesis of isotopically labeled compounds from milligram to gram or even kilogram quantities presents several challenges. sigmaaldrich.com

Cost of Labeled Precursors: ¹³C-enriched starting materials, such as ¹³CO or ¹³CO₂, are expensive, making cost-efficiency a major factor. x-chemrx.com

Reaction Conditions: Reactions that are manageable on a small scale may become difficult to control on a larger scale. Heat transfer, mixing, and the handling of hazardous reagents need careful consideration.

Purification: Purification methods need to be scalable. Large-scale chromatography can be cumbersome and expensive. Distillation or crystallization may be more suitable for larger quantities.

Flow Chemistry: The use of flow chemistry can offer significant advantages for scaling up isotope labeling reactions. adesisinc.com It allows for better control over reaction parameters, improved safety, and potentially higher yields and purity. x-chemrx.com

cGMP Manufacturing: For applications in clinical studies, the synthesis may need to be performed under Current Good Manufacturing Practices (cGMP) to ensure the quality and safety of the product. sigmaaldrich.com

Advanced Analytical Techniques for 4 Methyl 1 13c Pentanoic Acid and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and dynamics of molecules. For ¹³C-labeled compounds like 4-methyl(1-¹³C)pentanoic acid, specific NMR methods offer unparalleled insights.

High-Resolution ¹³C NMR for Positional Isomer Differentiation

High-resolution ¹³C NMR spectroscopy is fundamental for confirming the precise location of the ¹³C label within the molecule. In 4-methyl(1-¹³C)pentanoic acid, the isotopic enrichment is at the carboxyl carbon (C1). This results in a distinct chemical shift for this carbon compared to its unlabeled counterpart and the other carbon atoms in the molecule. bhu.ac.in The chemical shift values are highly sensitive to the local electronic environment, allowing for clear differentiation from other potential positional isomers where the ¹³C label might be on other carbons of the pentanoic acid backbone or the methyl branch.

The typical ¹³C chemical shift range for a carboxylic acid carbon is approximately 170-185 ppm. libretexts.org The exact chemical shift for the C1 in 4-methyl(1-¹³C)pentanoic acid will be influenced by the branched alkyl chain. By comparing the acquired spectrum to reference data for similar aliphatic carboxylic acids, the position of the label can be unequivocally confirmed. acs.orgoregonstate.edu For instance, analysis of related compounds shows that the carbon chemical shifts are distinct for each position in the carbon skeleton, enabling clear identification. bhu.ac.inlibretexts.org

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-methylpentanoic acid

Carbon AtomPredicted Chemical Shift (ppm)
C1 (Carboxyl)~180
C2~34
C3~27
C4~28
C5 (Methyl Branch)~22
C4-Methyl~22

Note: These are approximate values and can vary based on solvent and other experimental conditions.

¹³C-¹³C Correlation Spectroscopy (e.g., INADEQUATE) for Carbon Backbone Connectivity

To definitively establish the carbon framework and confirm the connectivity between adjacent carbon atoms, two-dimensional (2D) NMR experiments like INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) are employed. huji.ac.ilnih.gov While extremely insensitive at natural ¹³C abundance, the enrichment of the C1 position in 4-methyl(1-¹³C)pentanoic acid significantly enhances the probability of detecting ¹³C-¹³C couplings, particularly with the adjacent C2 carbon. huji.ac.illibretexts.org

The INADEQUATE experiment detects correlations between directly bonded ¹³C nuclei, providing a direct map of the carbon skeleton. nih.govlibretexts.org In the resulting spectrum, a cross-peak would be observed between the signal of the ¹³C-labeled carboxyl carbon (C1) and the signal of the adjacent methylene (B1212753) carbon (C2), confirming their direct bond. This technique is invaluable for tracing the metabolic fate of the carbon backbone, as it can reveal how the labeled carbon is incorporated into new molecules. ljmu.ac.uk

Quantitative ¹³C NMR for Relative Isotopic Abundance Determination

Quantitative ¹³C NMR (qNMR) allows for the precise determination of the relative isotopic abundance of the ¹³C label. intertek.comresolvemass.ca By integrating the signal intensity of the ¹³C-enriched carbon and comparing it to the signals of the naturally abundant carbons within the same molecule or to an internal standard, the degree of isotopic enrichment can be accurately calculated. intertek.comresolvemass.ca

This technique is crucial for metabolic flux analysis, where knowing the exact amount of labeled substrate is essential for calculating metabolic rates. nih.gov The principle of qNMR relies on the direct proportionality between the NMR signal area and the number of contributing nuclei. resolvemass.ca For accurate quantification, experimental parameters such as relaxation delays must be carefully optimized to ensure full relaxation of all carbon nuclei between scans. acs.org

Hyperpolarized ¹³C NMR for Enhanced Signal-to-Noise Ratio in Dynamic Studies

Hyperpolarized ¹³C NMR is a cutting-edge technique that dramatically increases the signal-to-noise ratio of ¹³C NMR experiments by factors of 10,000 or more. pnas.orgstanford.edusnmjournals.org This is achieved through a process called dynamic nuclear polarization (DNP), where the high polarization of electron spins is transferred to the nuclear spins of the ¹³C-labeled compound at low temperatures. pnas.orgresearchgate.net The hyperpolarized sample is then rapidly dissolved and injected into the system being studied, allowing for real-time tracking of metabolic processes. jove.com

For 4-methyl(1-¹³C)pentanoic acid, this technique would enable the monitoring of its uptake and conversion into various metabolites in living cells or organisms with exceptional sensitivity and temporal resolution. jove.comnih.gov The enhanced signal allows for the detection of low-concentration metabolic intermediates that would be undetectable using conventional NMR methods. researchgate.netresearchgate.net This is particularly valuable for studying the dynamic aspects of fatty acid metabolism. stanford.edubohrium.com

Mass Spectrometry (MS)

Mass spectrometry is another indispensable tool in metabolic research, providing highly sensitive detection and quantification of molecules based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for analyzing volatile and semi-volatile compounds, such as fatty acids and their derivatives. springernature.com Prior to analysis, non-volatile compounds like 4-methylpentanoic acid are typically derivatized, for example, by methylation to form methyl 4-methylpentanoate, to increase their volatility. researchgate.nethmdb.ca

In the context of ¹³C-labeling, GC-MS is used to determine the mass isotopomer distribution of the parent compound and its metabolites. researchgate.netnau.edujove.com The mass spectrometer separates ions based on their mass-to-charge ratio. The presence of the ¹³C isotope in 4-methyl(1-¹³C)pentanoic acid results in a molecular ion that is one mass unit higher (M+1) than its unlabeled counterpart. jove.com

By analyzing the relative intensities of the M, M+1, M+2, etc., peaks, researchers can quantify the extent of ¹³C incorporation into different metabolic products. researchgate.netjove.com This mass isotopomer distribution analysis provides critical information for metabolic flux analysis, revealing the pathways through which the labeled carbon has traveled. springernature.comresearchgate.net For example, if 4-methyl(1-¹³C)pentanoic acid is metabolized through pathways that break down and re-synthesize carbon chains, the distribution of the ¹³C label among the fragments and newly formed molecules can be precisely tracked. nau.edu

Table 2: Illustrative Mass Isotopomer Data from a GC-MS Experiment

CompoundMass IsotopomerRelative Abundance (%)
Methyl 4-methylpentanoateM (Unlabeled)5
M+1 (¹³C-labeled)95
Metabolite AM (Unlabeled)60
M+135
M+25
Metabolite BM (Unlabeled)80
M+118
M+22

This table provides a hypothetical example of what mass isotopomer distribution data might look like for the parent compound and its metabolites, indicating the flow of the ¹³C label.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolite Profiling

LC-MS is the preferred method for analyzing more polar, non-volatile metabolites that are not easily analyzed by GC-MS, even with derivatization. mdpi.comresearchgate.net It can be used for direct analysis of short-chain fatty acids without derivatization, though derivatization with reagents like aniline (B41778) or 2-dimethylaminoethylamine (DMED) can improve sensitivity and chromatographic performance. nih.govplos.orgnih.gov

High-resolution mass spectrometry (HRMS), utilizing instruments like the Orbitrap or Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers, is invaluable in stable isotope tracing studies. springernature.comnih.gov These instruments provide very high mass accuracy and resolving power, which is the ability to distinguish between two peaks of very similar mass-to-charge ratios (m/z). nih.gov

This capability is critical for:

Unambiguous identification: HRMS allows for the determination of the elemental formula of a metabolite from its precise mass, confirming its identity.

Resolving isobaric interferences: In complex biological samples, multiple compounds can have the same nominal mass (isobars). HRMS can resolve the ¹³C-labeled metabolite from other interfering compounds, ensuring accurate quantification. springernature.com

Quantifying isotopologues: It can accurately measure the intensity of each mass isotopologue (e.g., M+0, M+1, M+2), which is essential for calculating isotopic enrichment. rsc.orgacs.org

Tandem mass spectrometry (MS/MS) adds another dimension of specificity to the analysis. In an MS/MS experiment, a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product or daughter ions are detected. frontiersin.org This technique is used to:

Confirm molecular structure: The fragmentation pattern of a molecule is like a fingerprint, which can be used to confirm its identity.

Locate the position of the label: By analyzing the masses of the fragment ions, it is possible to determine which parts of the molecule contain the ¹³C label. frontiersin.orgacs.org For 4-methyl(1-¹³C)pentanoic acid, fragmentation involving the loss of the carboxyl group (as ¹³CO₂) would result in a characteristic mass shift compared to the unlabeled compound, confirming the label's position.

Enhance sensitivity and selectivity: Using modes like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), the instrument is set to detect only specific precursor-to-product ion transitions, significantly reducing background noise and improving detection limits for targeted metabolites. bohrium.comsci-hub.ru

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Content

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for high-precision measurement of isotope ratios. vliz.beresearchgate.net Unlike GC-MS or LC-MS which measure the mass distribution within a population of specific molecules, IRMS typically measures the average isotopic enrichment of a bulk element in a sample. vliz.be

In the context of metabolism, a common application is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). nih.gov In this setup, compounds separated by GC are combusted into a simple gas (e.g., CO₂ for carbon). This gas is then introduced into the IRMS, which measures the ¹³CO₂/¹²CO₂ ratio with extremely high precision. researchgate.net This technique is particularly useful for quantifying low levels of ¹³C enrichment and detecting subtle changes in metabolic fluxes. nih.gov It can be applied, for instance, to measure the ¹³C enrichment in expired CO₂ (in a breath test) or in bulk proteinogenic amino acids derived from cellular metabolism. nih.govosti.gov

Chromatographic Separation Techniques

Effective chromatographic separation is critical to resolve 4-methyl(1-¹³C)pentanoic acid and its metabolites from a complex mixture of other biological molecules before mass spectrometric analysis. The choice between gas and liquid chromatography depends on the volatility and polarity of the analytes.

Gas Chromatography (GC): For the analysis of 4-methylpentanoic acid and other branched-chain or straight-chain fatty acids (after derivatization), GC offers high resolving power. uq.edu.aunih.gov Wax-type capillary columns (e.g., those with a polyethylene (B3416737) glycol stationary phase) are often used for the separation of fatty acid methyl esters (FAMEs) or other derivatives. shimadzu.com The separation is based on the boiling points and polarity of the compounds, allowing for the resolution of isomers, such as 2-methylpentanoic and 3-methylpentanoic acids, from 4-methylpentanoic acid. nih.gov

Liquid Chromatography (LC): LC is more versatile for a wider range of metabolites, especially polar ones. tacr.cznih.gov

Reversed-Phase (RP) LC: This is the most common LC mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. It is effective for separating fatty acids and their less polar metabolites. nih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a more organic mobile phase. It is ideal for retaining and separating very polar compounds, such as organic acids and polar metabolites of 4-methylpentanoic acid, that may not be well-retained by reversed-phase columns. rsc.orgtacr.cznih.gov

Table 2: Comparison of Chromatographic Techniques for 4-methylpentanoic Acid Analysis

TechniqueStationary Phase ExampleMobile Phase ExampleDerivatizationTypical Analytes
Gas Chromatography (GC) Polyethylene Glycol (Wax)Helium (Carrier Gas)Required (e.g., Esterification, Silylation)4-methylpentanoic acid, other volatile fatty acids
Reversed-Phase LC (RP-LC) C18 (Octadecylsilane)Acetonitrile (B52724)/Water GradientOptional, but can improve sensitivity4-methylpentanoic acid, less polar metabolites
Hydrophilic Interaction LC (HILIC) Amide, Silica (B1680970)Acetonitrile/Aqueous Buffer GradientNot usually requiredPolar metabolites (e.g., hydroxylated forms)

Gas Chromatography (GC) for Volatile Compound Separation

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for short-chain fatty acids like 4-methylpentanoic acid. nih.gov For GC analysis, non-volatile fatty acids must first be converted into volatile derivatives, most commonly fatty acid methyl esters (FAMEs), to facilitate their passage through the GC system. researchgate.net Another derivatization agent used is pentafluorobenzyl bromide (PFBBr), which allows for the analysis of all straight-chain and branched-chain SCFAs. researchgate.netnih.gov

A significant challenge in the GC analysis of BCFAs is the potential for co-elution with other fatty acids, particularly monounsaturated fatty acids of similar chain length, which can complicate quantification. acs.org High-resolution capillary columns with polar stationary phases are employed to improve separation. acs.org Coupling GC with mass spectrometry (GC-MS) is the most common approach, as it provides both retention time data for separation and mass spectra for definitive identification and quantification. researchgate.netnih.gov The use of ¹³C-labeled internal standards, such as ¹³C-labeled butanoic acid or 3-methylbutanoic acid, is a novel method that allows for precise quantification of target analytes in complex biological matrices like stool. nih.gov This approach helps to accurately mimic the behavior of the native compounds during sample preparation and analysis. nih.govresearchgate.net

Research has demonstrated the ability of GC-MS to resolve and quantify a range of SCFAs, including branched-chain isomers, in various biological samples. nih.gov For instance, a study quantifying SCFAs in human fecal samples successfully identified and measured acetic acid, propionic acid, butyric acid, and branched-chain isomers like isobutyric acid and 2-methylbutyric acid. nih.gov

Table 1: Exemplary GC-MS Parameters for Short-Chain Fatty Acid Analysis

Parameter Condition Source
Technique Gas Chromatography-Mass Spectrometry (GC-MS) creative-proteomics.com
Derivatization Fatty Acid Methyl Ester (FAME) or Pentafluorobenzyl Bromide (PFBBr) nih.govcreative-proteomics.com
Column TR 5-MS capillary standard non-polar column (30m x 0.25mm, 0.25µm film) chemmethod.com
Carrier Gas Helium at a flow rate of 1.0-1.5 ml/min chemmethod.comnih.gov
Oven Program Initial temp 40-75°C, ramped to 250°C chemmethod.comnih.gov
Detection Electron Ionization (EI) Mass Spectrometry creative-proteomics.com

| Limit of Detection (LOD) | 5–10 ng/mL for volatile short-chain fatty acids (C2–C6) | creative-proteomics.com |

Liquid Chromatography (LC) for Non-Volatile and Thermally Labile Compounds

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), provides a powerful alternative to GC, especially for compounds that are non-volatile or thermally labile. mdpi.com A key advantage of LC-MS for fatty acid analysis is that it often circumvents the need for chemical derivatization, which can be a time-consuming and labor-intensive step in GC-based methods. mdpi.comthermofisher.com

Reverse-phase chromatography is commonly used, with C8 or C18 columns effectively separating fatty acids based on their hydrophobicity. thermofisher.comnih.gov The mobile phase typically consists of a gradient of an organic solvent like methanol (B129727) or acetonitrile in water, often with an ion-pairing agent such as tributylamine (B1682462) or a pH modifier like formic acid to improve peak shape and ionization efficiency. nih.govsielc.com

LC-MS is particularly adept at analyzing isotopically labeled compounds in metabolic tracer studies. nih.govnih.gov By feeding cells or organisms a substrate like 4-methyl(1-¹³C)pentanoic acid, researchers can use LC-MS to track the incorporation of the ¹³C label into various downstream metabolites. nih.gov High-resolution mass spectrometers, such as Orbitrap analyzers, can distinguish between the different isotopologues (molecules that differ only in their isotopic composition), allowing for detailed flux analysis through metabolic pathways. nih.gov The use of isotopically labeled derivatization reagents can further enhance the analysis of endogenous metabolites. mdpi.com

Table 2: Representative LC-MS Conditions for Fatty Acid Analysis

Parameter Condition Source
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) mdpi.com
Column Kinetex Polar C18 (150 × 2.1 mm) or Luna C18 (250 x 4.6 mm) mdpi.comacs.org
Mobile Phase Gradient of Acetonitrile/Methanol and Water with 0.1% Formic Acid nih.govmdpi.com
Ionization Heated Electrospray Ionization (H-ESI), Negative Ion Mode thermofisher.com
Detection Triple Quadrupole or Orbitrap Mass Spectrometer thermofisher.comnih.govmdpi.com
Linear Dynamic Range Typically 100-fold nih.gov

| Limit of Detection (LOD) | Median of 5 ng/ml for long-chain fatty acids | nih.gov |

Capillary Electrophoresis (CE) for High-Resolution Metabolite Separation

Capillary electrophoresis (CE) is an analytical technique known for its high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. scielo.brsciex.com These features make it a valuable tool for analyzing charged metabolites like SCFAs in complex biological fluids. nih.govscielo.br Several analytical methods, including GC, HPLC, and CE, are used for SCFA analysis in biological samples. nih.gov

The separation mechanism in CE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary. scielo.br This migration, or electrophoretic mobility, is proportional to the analyte's charge-to-mass ratio. scielo.br A key phenomenon in CE is the electroosmotic flow (EOF), which is the bulk flow of the buffer solution within the capillary, typically driving all species (cations, anions, and neutrals) toward the detector. scielo.brsciex.com

For the analysis of anions like deprotonated carboxylic acids, indirect UV detection is often employed. This involves adding a chromophore (a light-absorbing compound) to the background electrolyte (BGE). kirj.ee The BGE maintains a high, stable background absorbance, and as the non-absorbing analyte ions pass the detector, they displace the chromophore, causing a decrease in absorbance that is registered as a peak. kirj.ee Common BGEs for organic acid analysis include benzoate (B1203000) or pyridine-2,6-dicarboxylic acid, often with additives like cetyltrimethylammonium bromide (CTAB) to modify the EOF and enhance separation. kirj.ee CE has been successfully applied to quantify major SCFAs such as acetic, propionic, and butyric acids in fecal samples from mice. scielo.br

Table 3: Typical Capillary Electrophoresis Method for Short-Chain Fatty Acids

Parameter Condition Source
Technique Capillary Zone Electrophoresis (CZE) with Indirect UV Detection scielo.brkirj.ee
Capillary Fused-silica capillary sciex.com
Background Electrolyte (BGE) 10-20 mM Benzoic acid with 1-4 mM CTAB kirj.ee
Separation Voltage -17 to -20 kV kirj.ee
Detection Indirect UV at 235 nm kirj.ee
Analysis Time ~10 minutes scielo.br

| Limits of Quantification (LOQ) | 0.09-0.29 mM for propionic acid; 0.03-0.09 mM for butyric acid | scielo.br |

¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a sophisticated technique used to determine the rates (fluxes) of intracellular metabolic reactions. By introducing a ¹³C-labeled substrate like 4-methyl(1-¹³C)pentanoic acid into a biological system, researchers can trace the path of the labeled carbon atom as it is incorporated into various metabolites. creative-proteomics.combenthamdirect.com The distribution of the ¹³C label in downstream metabolites provides a wealth of information about the activity of interconnected metabolic pathways. creative-proteomics.comnih.gov

Fundamental Principles and Assumptions of ¹³C-MFA

The core principle of ¹³C-MFA lies in the analysis of isotopic labeling patterns in metabolites at a metabolic and isotopic steady state. benthamdirect.comresearchgate.net The technique relies on several key assumptions:

Known Metabolic Network: A well-defined model of the biochemical reaction network is required. researchgate.net

Known Carbon Transitions: The atom-mapping for each reaction in the network must be known.

Metabolic Steady State: The concentrations of intracellular metabolites are assumed to be constant over time. researchgate.netresearchgate.netescholarship.org

Isotopic Steady State (for steady-state MFA): The isotopic labeling of metabolites has reached a constant state. researchgate.netescholarship.org

Accurate Measurements: Precise measurements of extracellular fluxes (e.g., substrate uptake and product secretion rates) and the isotopic labeling of metabolites are crucial. benthamdirect.com

Experimental Design for Optimal Tracer Selection and Labeling Strategy

The success of a ¹³C-MFA study heavily depends on the careful design of the experiment, particularly the choice of the isotopic tracer. nih.govfrontiersin.org An optimal tracer will maximize the information obtained about the fluxes of interest. When using a tracer like 4-methyl(1-¹³C)pentanoic acid, several factors are considered:

Metabolic Pathway of Interest: The tracer should be chosen to effectively probe the specific pathways under investigation. For instance, 4-methyl(1-¹³C)pentanoic acid is an analog of isocaproate, which is derived from the catabolism of the branched-chain amino acid (BCAA) leucine. nih.gov Therefore, it is an excellent tracer for studying BCAA catabolism and its connections to other pathways, such as fatty acid synthesis. nih.govresearchgate.net

Labeling Position: The position of the ¹³C label is critical. With the label at the C1 position, 4-methyl(1-¹³C)pentanoic acid can be used to trace the entry of its acyl-CoA derivative into metabolic pathways.

Parallel Labeling Experiments: Sometimes, using a single tracer is insufficient to resolve all fluxes with high precision. In such cases, parallel experiments with different tracers or the same substrate with different labeling patterns can be employed to provide complementary information. nih.govspringernature.com

Parameter Description Considerations for 4-methyl(1-¹³C)pentanoic acid
Tracer Selection Choosing the appropriate ¹³C-labeled substrate.Ideal for studying branched-chain fatty acid metabolism and its links to BCAA catabolism.
Labeling Position The specific carbon atom(s) that are ¹³C-labeled.The C1 label allows for tracking the carboxyl group through subsequent reactions.
Tracer Purity The isotopic purity of the labeled substrate.High purity is essential for accurate modeling.
Culture Conditions Maintaining a defined medium and steady-state growth.Essential for reproducible and reliable flux measurements.

Interactive Data Table: Tracer Selection Considerations

Steady-State and Non-Stationary ¹³C-MFA Approaches

There are two primary approaches to ¹³C-MFA:

Steady-State ¹³C-MFA: This is the more traditional approach, where cells are cultured with the ¹³C-labeled substrate for a sufficiently long period to ensure that both metabolic and isotopic steady states are achieved. nih.govnih.gov This means that the labeling enrichment of intracellular metabolites becomes constant. nih.gov

Non-Stationary (or Dynamic) ¹³C-MFA: This approach involves measuring the isotopic labeling of metabolites over time before they reach an isotopic steady state. nih.govnih.govresearchgate.net This method can provide additional information about flux rates and can be particularly useful for systems that are difficult to maintain in a steady state for long periods. nih.govresearchgate.net

Approach Description Advantages Disadvantages
Steady-State ¹³C-MFA Assumes both metabolic and isotopic steady state.Simpler modeling, well-established methods.Can require long experiment times, not suitable for all systems.
Non-Stationary ¹³C-MFA Measures isotopic transients before isotopic steady state.Shorter experiment times, can provide more information on some fluxes.More complex modeling and data requirements.

Interactive Data Table: Comparison of ¹³C-MFA Approaches

Elucidation of Metabolic Network Topology and Reaction Directionality

¹³C-MFA is not only a tool for quantifying fluxes but also for elucidating the structure of metabolic networks. nih.gov By tracing the flow of ¹³C from a substrate like 4-methyl(1-¹³C)pentanoic acid, researchers can confirm the activity of proposed pathways or even discover new ones. nih.gov

For example, if 4-methyl(1-¹³C)pentanoic acid is metabolized to its CoA ester, 4-methylpentanoyl-CoA, the ¹³C label can be tracked into downstream products. If this acyl-CoA is used as a primer for fatty acid synthesis, the label would appear in the odd-numbered carbon positions of branched-chain fatty acids. Observing these specific labeling patterns would provide strong evidence for the activity of this pathway.

Furthermore, the distribution of ¹³C isotopes can help determine the directionality of reversible reactions. The specific patterns of isotopomers (molecules with different numbers and positions of isotopic labels) produced can be indicative of the net direction of flux through a particular reaction. nih.gov

Quantification of Intracellular Metabolic Fluxes in Cellular Systems (e.g., microbial, cell culture models)

A primary application of ¹³C-MFA is the quantification of intracellular metabolic fluxes. cortecnet.com13cflux.net By feeding 4-methyl(1-¹³C)pentanoic acid to a cellular system, the resulting labeling patterns in metabolites can be used to calculate the rates of various reactions. For instance, in a study of adipocytes, it has been shown that branched-chain amino acids contribute significantly to the synthesis of both even- and odd-chain fatty acids. researchgate.net A similar experiment with 4-methyl(1-¹³C)pentanoic acid could quantify the flux from this exogenous branched-chain fatty acid into the cellular lipid pool.

The table below presents hypothetical flux data that could be obtained from a ¹³C-MFA study using 4-methyl(1-¹³C)pentanoic acid in an adipocyte cell culture model.

Metabolic Flux Flux Value (relative to uptake of 4-methyl(1-¹³C)pentanoic acid) Interpretation
4-methylpentanoic acid uptake100Normalized uptake rate.
Activation to 4-methylpentanoyl-CoA95High efficiency of activation to the CoA ester.
Elongation to C17 BCFA30A significant portion is used for the synthesis of longer-chain branched fatty acids.
β-oxidation50A major fate is breakdown for energy production.
Incorporation into complex lipids15A smaller fraction is directly incorporated into cellular lipids.

Interactive Data Table: Hypothetical Metabolic Fluxes Determined with 4-methyl(1-¹³C)pentanoic acid

Enzyme Mechanism Studies Utilizing 4-methyl(1-¹³C)pentanoic acid

The ¹³C label in 4-methyl(1-¹³C)pentanoic acid also makes it a valuable tool for investigating the mechanisms of specific enzymes. High-resolution nuclear magnetic resonance (NMR) spectroscopy can be used to observe the chemical environment of the ¹³C-labeled carbon. nih.gov

When 4-methyl(1-¹³C)pentanoic acid binds to an enzyme, changes in the NMR signal of the ¹³C label can provide information about:

Binding Interactions: The chemical shift of the ¹³C label can change upon binding to the enzyme's active site, providing insights into the local environment.

Formation of Intermediates: The appearance of new NMR signals can indicate the formation of transient, covalently bound enzyme-substrate intermediates. nih.gov

Kinetic Isotope Effects: While less common for ¹³C at a carboxyl group, in principle, comparing the reaction rates of the labeled and unlabeled compound can reveal information about the rate-limiting step of the enzymatic reaction.

For example, in the study of long-chain-fatty-acid-CoA ligase, 4-methyl(1-¹³C)pentanoic acid could be used to monitor the formation of the fatty acyl-AMP intermediate. ebi.ac.uk The ¹³C NMR signal of the carboxyl carbon would be expected to shift significantly upon formation of the high-energy acyl-adenylate bond.

Harnessing 4-methyl(113C)pentanoic acid in Biochemical Research

The utilization of isotopically labeled compounds has revolutionized the study of metabolic pathways, providing an unparalleled window into the intricate dance of molecules within living systems. Among these powerful tools, this compound, a stable isotope-labeled branched-chain fatty acid, has emerged as a critical probe for elucidating complex biochemical mechanisms. Its strategic ¹³C label allows researchers to trace its metabolic fate with high precision, offering profound insights into a variety of enzymatic processes and metabolic networks. This article explores the specific applications of this compound in the investigation of biochemical pathways and mechanistic inquiries.

Computational and Modeling Frameworks for Isotopic Data Interpretation

Stoichiometric Metabolic Network Reconstruction

The initial and most critical step in any ¹³C-MFA study is the construction of a metabolic network model. nih.govsci-hub.se This model serves as the scaffold for all subsequent analysis and must accurately represent the biochemical reactions occurring within the cell. arxiv.org It includes the stoichiometry of all relevant metabolic reactions, the metabolites involved, and, crucially for isotopic analysis, the specific transitions of atoms from reactant to product molecules. nih.govosti.gov

A typical network model for ¹³C-MFA comprises the major pathways of central carbon metabolism, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov For studies involving 4-methyl(113C)pentanoic acid, a tracer for branched-chain fatty acid and amino acid metabolism, the network must also include the relevant catabolic pathways. The model also accounts for cellular compartments (e.g., cytosol and mitochondria in mammalian cells) and the transport reactions between them. nih.gov A vital component of the model is a "biomass formation reaction," which is a lumped reaction that drains metabolic precursors from central pathways for the synthesis of macromolecules like proteins, lipids, and nucleic acids, based on the cell's measured composition. nih.gov

Genome-scale metabolic models (GEMs) provide a comprehensive framework for these reconstructions, encompassing the entire set of known biochemical reactions in an organism. nih.govplos.org Using GEMs helps to avoid biases that can arise from using smaller, manually curated models by accounting for alternative pathways that could produce similar carbon transitions. osti.gov These models are constructed based on genomic data and can be tailored to specific experimental conditions. nih.gov

Table 1: Key Components of a Stoichiometric Network for ¹³C-MFA

ComponentDescriptionExample for a Study with this compound
Reactions A list of all biochemical conversions, including their stoichiometry.Glycolysis, TCA Cycle, Leucine catabolism, Fatty Acid Synthesis.
Metabolites All substrates, products, and intermediates in the network.Glucose, Pyruvate, Acetyl-CoA, 4-methylpentanoic acid.
Atom Transitions Mapping of each atom from reactants to products for every reaction.Tracking the ¹³C from the carboxyl group of the tracer as it is incorporated into other molecules.
Compartments Cellular locations of metabolites and reactions (e.g., cytosol, mitochondria).Separate pools of Acetyl-CoA in the cytosol and mitochondria.
Exchange Fluxes Rates of nutrient uptake and product secretion from the cell.Uptake rate of glucose and this compound; secretion rate of lactate.
Biomass Equation A lumped reaction representing the demands for cell growth.Drains of amino acids, nucleotides, and lipids from central metabolism.

The constructed stoichiometric model enforces mass balance constraints, forming a system of linear equations where the net rate of formation for each intracellular metabolite is assumed to be zero at metabolic steady state. annualreviews.org

Isotopic Labeling Models (ILM) for Simulating Isotopic Distributions

Once the metabolic network is defined, a model is needed to simulate how the isotopic label from a tracer like this compound distributes throughout the network for a given set of fluxes. frontiersin.org This is the role of the Isotopic Labeling Model (ILM). At any metabolic node where pathways converge, the isotopic labeling pattern of the resulting metabolite is a flux-weighted average of the labeling patterns of its precursors. nih.gov Therefore, different flux distributions will produce distinct and predictable labeling patterns in downstream metabolites. mdpi.com

Early modeling approaches, such as the isotopomer and cumomer frameworks, were computationally intensive because they tracked every possible isotopic state (isotopomer) for each metabolite, leading to a very large number of system variables and equations. nih.govnih.gov

The development of the Elementary Metabolite Unit (EMU) framework was a major breakthrough that significantly improved the computational efficiency of ILM simulations. nih.govnih.gov The EMU framework is a decomposition method that identifies the minimal number of atom subsets required to simulate the measured mass isotopomer distributions (MIDs). nih.govresearchgate.net

An EMU is defined as a distinct subset of a metabolite's atoms. nih.gov The algorithm works by tracing back from the measured metabolites to the isotopic tracer, only including the EMUs that contribute to the final labeling patterns of the measured products. osti.gov This "bottom-up" approach dramatically reduces the number of variables and equations in the system without any loss of information, often by an order of magnitude or more compared to the full isotopomer model. nih.govnih.gov The computational efficiency of the EMU framework is particularly advantageous for large, genome-scale models and for experiments using multiple isotopic tracers. osti.govnih.gov This framework has become the standard for modern ¹³C-MFA software. nih.govosti.gov

Flux Estimation Algorithms and Optimization Methods

With the ability to simulate isotopic labeling patterns for any given flux distribution, the core task of ¹³C-MFA is to solve the inverse problem: to find the set of flux values that best explains the experimentally measured data (both MIDs and extracellular rates). nih.govoup.com This is formulated as a constrained, non-linear, least-squares optimization problem. osti.govnih.gov The goal is to minimize the sum of squared residuals (SSR), which is the weighted difference between the measured data and the model-simulated values. nih.gov

Objective Function: Minimize: SSR = Σ [ (y_sim - y_exp) / σ_exp ]²

Where:

y_sim is the model-simulated value (e.g., MID).

y_exp is the experimentally measured value.

σ_exp is the standard deviation of the experimental measurement.

The optimization is challenging due to the non-linearity of the model equations and the potential for multiple local minima. oup.com Various algorithms are employed to solve this problem, which can be broadly categorized as gradient-based local optimizers and global optimizers. nih.gov Hybrid approaches that combine a global search with a local optimization to refine the solution are also common. nih.gov Several freely available software packages, such as INCA and Metran, incorporate these algorithms, hiding much of the mathematical complexity from the user. nih.gov

Table 2: Comparison of Flux Estimation Optimization Methods

Method TypeAlgorithm ExamplesAdvantagesDisadvantages
Local Optimization Sequential Quadratic Programming (SQP), Levenberg-MarquardtComputationally fast and efficient. nih.govCan get trapped in local minima; solution may depend on initial values. oup.com
Global Optimization Simulated Annealing, Genetic Algorithms, Evolutionary AlgorithmsMore robust in finding the global minimum; less dependent on initial values. oup.comnih.govComputationally intensive and can require long run times. nih.gov
Hybrid Methods Combines global search with local refinement.Balances the robustness of global methods with the speed of local methods. nih.govCan be more complex to implement.

To increase confidence in the solution, the optimization is typically performed multiple times (e.g., 10-100 times) with random initial values to ensure that the algorithm consistently converges to the same minimum SSR. nih.gov

Statistical Validation and Confidence Interval Determination for Estimated Fluxes

Once an optimal flux map is estimated, its statistical validity must be rigorously assessed. nih.gov This involves two key steps: evaluating the goodness-of-fit and determining the precision of the estimated fluxes.

Goodness-of-Fit: The goodness-of-fit is assessed by comparing the minimum SSR value obtained from the optimization to a chi-squared (χ²) distribution. nih.govnih.gov If the model is accurate and the measurement errors are correctly estimated, the SSR should fall within a statistically acceptable range defined by the χ² distribution with (n-p) degrees of freedom, where 'n' is the number of fitted measurements and 'p' is the number of estimated fluxes. nih.gov A successful χ² test indicates that the model is statistically consistent with the experimental data. nih.gov If the test fails, it suggests either inaccuracies in the measurement error assumptions or a misspecified metabolic network model (e.g., a missing reaction). plos.orgnih.gov

Confidence Intervals: A flux estimate is of limited value without a measure of its precision. Confidence intervals provide a range within which the true flux value is expected to lie with a certain probability (typically 95%). nih.govnih.gov Accurate, non-linear methods are required to calculate these intervals due to the non-linearity of the underlying model. nih.gov Two common approaches are:

Likelihood Profile (Sensitivity) Method: This involves systematically varying a single flux away from its optimal value and re-optimizing all other fluxes. The range for which the resulting SSR remains within a statistically acceptable threshold defines the confidence interval for that flux. nih.gov

Monte Carlo Simulations: This approach involves generating numerous artificial datasets by adding random noise (consistent with measurement errors) to the best-fit data. The optimization is then run on each artificial dataset. The distribution of the resulting flux estimates is used to determine the confidence intervals. nih.govosti.gov

These statistical analyses are crucial for the robust interpretation of flux maps, allowing researchers to determine which fluxes are well-resolved and to assess the significance of observed changes between different conditions. mdpi.com

Integration of Isotopic Data with -omics Technologies (e.g., Metabolomics, Proteomics)

While ¹³C-MFA provides an unparalleled view of metabolic function, integrating flux data with other omics technologies—such as metabolomics, proteomics, and transcriptomics—offers a more holistic, systems-level understanding of cellular physiology. mdpi.come-enm.org This multi-omics approach connects the functional output of metabolism (fluxes) with the levels of the molecules that control it (enzymes, transcripts) and are affected by it (metabolite concentrations). frontiersin.orgnih.gov

Integration with Metabolomics: Combining flux data with measurements of metabolite pool sizes can improve thermodynamic feasibility analysis of metabolic networks. osti.gov Dynamic metabolomics data can be incorporated into genome-scale models to estimate fluxes under non-steady-state conditions. nih.gov

Integration with Proteomics: Quantitative proteomics data can reveal the abundance of specific enzymes. mdc-berlin.de While there is not always a direct correlation between enzyme level and the flux through the corresponding reaction, integrating these datasets can help to identify post-translational or allosteric regulatory mechanisms that are modulating enzyme activity.

Integration with Transcriptomics: Gene expression data from RNA-seq can be mapped onto metabolic models to predict which reactions are likely to be active. nih.gov While transcript levels are often poor predictors of flux on their own, they can be used to constrain models and guide the interpretation of flux redistributions. plos.org

The integration of these large, multimodal datasets requires sophisticated computational tools and machine learning algorithms to identify meaningful correlations and causal relationships. frontiersin.orgspringernature.com By combining the functional readout of fluxomics with other layers of biological information, researchers can build more comprehensive and predictive models of cellular metabolism. mdpi.com

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Routes for Complex ¹³C-Labeled Analogues

The utility of 4-methyl(1-¹³C)pentanoic acid as a metabolic probe is intrinsically linked to the sophistication of its synthesis and the ability to create more complex, multi-labeled analogues. Current methods for producing ¹³C-labeled carboxylic acids provide a strong foundation. Techniques such as the reaction of organoboranes with ¹³C-enriched carbon monoxide offer a direct route to labeled carboxylic acids. Another established method involves the alkylation of diethyl malonate with a ¹³C-labeled alkyl halide, followed by hydrolysis and decarboxylation, a versatile approach for introducing the isotope at specific positions. The use of potassium cyanide labeled with carbon-13 (K¹³CN) is another key strategy for introducing the ¹³C label into a molecule.

Future research will focus on developing more intricate labeling patterns to trace the metabolic fate of different parts of the molecule simultaneously. This includes the synthesis of analogues with multiple ¹³C atoms at specific positions within the carbon backbone. Such multi-labeled tracers will provide a higher resolution of metabolic pathways, allowing researchers to distinguish between different routes of catabolism and anabolism. Furthermore, the development of one-pot synthesis methods for multiple, differentially labeled tracers will increase the efficiency and accessibility of these crucial research tools. The ability to create a suite of labeled fatty acid analogues will be instrumental in dissecting complex metabolic networks.

Innovations in High-Throughput and Ultra-Sensitive Isotopic Detection

The full potential of 4-methyl(1-¹³C)pentanoic acid and its analogues can only be realized with parallel advancements in detection technologies. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of isotopic detection. creative-proteomics.com

Recent innovations in MS, particularly the development of multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), have significantly improved the precision and accuracy of isotope ratio measurements. rsc.orgscispace.comresearchgate.net These advancements allow for the detection of minute changes in isotopic enrichment, enabling more sensitive tracing experiments. Furthermore, the coupling of high-performance liquid chromatography (HPLC) and gas chromatography (GC) with high-resolution mass spectrometry (HRMS) facilitates the separation and quantification of complex mixtures of labeled metabolites, a crucial requirement for untargeted metabolomics studies.

In the realm of NMR, the challenge has always been the inherently low sensitivity of the ¹³C nucleus. However, recent developments are overcoming this limitation. The use of cryoprobes has significantly reduced measurement times, making ¹³C NMR more amenable to high-throughput studies. ceitec.cz Novel pulse sequences and techniques like hyperpolarized ¹³C NMR are dramatically increasing sensitivity, allowing for the detection of labeled compounds at much lower concentrations. researchgate.net Additionally, the development of pure shift NMR techniques enhances spectral resolution, which is critical for resolving complex mixtures of metabolites. nih.gov The combination of these advanced MS and NMR methodologies will provide unprecedented sensitivity and throughput for tracing the metabolic fate of 4-methyl(1-¹³C)pentanoic acid.

Expansion of Computational Models for Larger and More Complex Biological Systems

The vast datasets generated from high-throughput isotopic detection necessitate the development of sophisticated computational models for data analysis and interpretation. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses the distribution of ¹³C labels in metabolites to quantify the rates (fluxes) of metabolic pathways. creative-proteomics.comnih.gov

Future research will focus on expanding the scope and predictive power of these models. This includes the development of genome-scale metabolic models that integrate isotopic labeling data with genomic, transcriptomic, and proteomic information. researchgate.net Such integrated models will provide a more holistic view of cellular regulation and metabolic responses. Furthermore, advancements in computational algorithms and machine learning will be crucial for analyzing the complex labeling patterns generated from multi-labeled tracers and for modeling metabolic fluxes in dynamic, non-steady-state conditions. These next-generation computational tools will be essential for extracting meaningful biological insights from the intricate data derived from tracing experiments with 4-methyl(1-¹³C)pentanoic acid in complex biological systems, from single cells to whole organisms.

Application of 4-methyl(1-¹³C)pentanoic acid in Systems Biology and Metabolic Engineering Research

The integration of experimental data from ¹³C tracing studies with computational modeling is a cornerstone of systems biology. By tracing the flow of carbon from 4-methyl(1-¹³C)pentanoic acid through various metabolic pathways, researchers can build and validate comprehensive models of cellular metabolism. researchgate.net This approach allows for a quantitative understanding of how genetic and environmental perturbations affect metabolic networks.

In the field of metabolic engineering, ¹³C-labeled compounds like 4-methyl(1-¹³C)pentanoic acid are invaluable for optimizing the production of desired biochemicals in microorganisms. scispace.comresearchgate.net By tracking the fate of the labeled carbon, engineers can identify metabolic bottlenecks, quantify the efficiency of different pathways, and design rational strategies to redirect metabolic flux towards the target product. For instance, ¹³C-MFA has been successfully used to improve the production of fatty acids in Saccharomyces cerevisiae. researchgate.net The application of 4-methyl(1-¹³C)pentanoic acid in this context will provide crucial insights for the engineering of microbes for the production of specialty chemicals and biofuels.

Exploration of Novel Biochemical Pathways in Diverse Biological Organisms

A significant future direction for the use of 4-methyl(1-¹³C)pentanoic acid is the exploration and discovery of novel biochemical pathways in a wide range of organisms. Isotopic tracers are powerful tools for elucidating the steps of a metabolic pathway by following the labeled atoms from reactants to products.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methyl(113C)pentanoic acid with isotopic purity?

  • Methodology :

  • 13C-labeling : Incorporate 13C at the methyl group via propionate tracing in microbial systems (e.g., Megasphaera hexanoica). Use 13C-labeled propionate as a precursor, followed by GC-MS to verify isotopic incorporation .
  • Chemical synthesis : Employ esterification of ethylenediamine-N,N'-di-2-(4-methyl)pentanoic acid with platinum(II) complexes for controlled stereochemistry .
    • Key considerations : Optimize reaction conditions (e.g., pH, temperature) using response surface methodology (RSM) to maximize yield .

Q. How should researchers characterize the structural and isotopic integrity of this compound?

  • Analytical techniques :

  • Mass spectrometry (MS) : Compare experimental spectra with NIST reference data (m/z 116.16 for unlabeled 4-methylpentanoic acid) .
  • NMR : Use 13C-NMR to confirm isotopic labeling at the methyl position (δ ~20 ppm for 13CH3 groups) .
    • Validation : Cross-validate with FT-IR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What are the best practices for storing this compound to prevent degradation?

  • Storage protocol :

  • Store in inert, airtight containers at -20°C to minimize hydrolysis.
  • Use methanol as a stabilizer for solutions (e.g., 50 µg/mL in methanol) .
    • Stability testing : Monitor purity via HPLC-UV at 210 nm over time .

Advanced Research Questions

Q. How can isotopic tracing (13C) elucidate metabolic pathways involving 4-methylpentanoic acid in microbial systems?

  • Experimental design :

  • Feed 13C-labeled propionate to Megasphaera hexanoica and track incorporation into pentanoic acid via GC-MS. Note the absence of 13C in hexanoic acid, indicating pathway specificity .
  • Use metabolic flux analysis (MFA) to quantify carbon redistribution.
    • Data interpretation : Detect 13C in odd-chain acids (e.g., heptanoic acid) to confirm elongation mechanisms .

Q. How can researchers resolve contradictions in spectral data for 4-methylpentanoic acid derivatives?

  • Case study : Discrepancies in mass spectra peaks (e.g., m/z 116.16 vs. 116.08) may arise from isotopic impurities or column artifacts.
  • Resolution steps :

  • Compare with NIST’s electron ionization spectra for unlabeled 4-methylpentanoic acid .
  • Re-run samples using polar GC columns (e.g., Kovats’ RI) to isolate co-eluting compounds .

Q. What strategies optimize the catalytic upgrading of 4-methylpentanoic acid in biorefinery contexts?

  • Catalytic approaches :

  • Use acid-functionalized catalysts (e.g., sulfonated carbon) for esterification to high-value di-esters .
  • Monitor reaction kinetics via in-situ FT-IR to track carboxylate intermediate formation .
    • Challenges : Address competing reactions (e.g., decarboxylation) by tuning catalyst acidity .

Q. How do substituents (e.g., methyl groups) influence the antioxidant properties of 4-methylpentanoic acid derivatives?

  • Mechanistic insights :

  • Compare radical scavenging efficiency (e.g., peroxyl radicals) using pulse radiolysis. Benzyl-substituted derivatives show higher activity due to stabilized selenyl radicals .
  • Validate via DFT calculations (M05-2X/6-311+G(d,p)) to model transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.